

Pro-lad: A Technical Guide to Aqueous and Organic Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pro-lad*

Cat. No.: *B1450959*

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Introduction

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a potent serotonin receptor modulator, **Pro-lad** is a valuable tool in neuroscience and psychopharmacology research.[1] Its primary mechanism of action involves agonism at the 5-HT_{2A} serotonin receptor, which makes it useful for studying receptor function, signal transduction, and the structure-activity relationships within the ergoline class of compounds.[1][2] Understanding the solubility of **Pro-lad** in various solvents is critical for designing and executing in vitro assays, developing analytical methods, and formulating it for research applications.

This guide provides a summary of the available solubility information, a detailed protocol for solubility determination, and an overview of the compound's primary signaling pathway.

Table 1: Physicochemical Properties of **Pro-lad**

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [3] |
| Molecular Formula | C ₂₂ H ₂₉ N ₃ O | [3] |
| Molar Mass | 351.5 g/mol | [3] |
| Synonyms | PROLAD, 6-Propyl-6-nor-LSD, N-PropylnorLSD | [2][4] |

Solubility Profile

Quantitative solubility data for **Pro-lad** is not readily available in the peer-reviewed literature. However, qualitative data for the structurally similar compound, LSD, can serve as a useful proxy to guide solvent selection. The solubility of lysergamides is highly dependent on whether they are in their freebase form or as a salt (e.g., tartrate). The freebase form is generally more soluble in organic solvents, while salt forms exhibit greater aqueous solubility.[5]

The extensive hydrocarbon framework of lysergamides suggests limited water solubility and better solubility in non-polar organic solvents.[6]

Disclaimer: The following table is based on data for Lysergic Acid Diethylamide (LSD) and should be used as an estimation for **Pro-lad**. Empirical determination of **Pro-lad**'s solubility is highly recommended for any quantitative application.

Table 2: Qualitative Solubility of LSD Base and Tartrate Salt (Proxy for **Pro-lad**)

| Solvent | Form | Solubility |
|------------|----------|------------------|
| Acetone | Base | Very Soluble |
| Chloroform | Base | Very Soluble |
| Ether | Base | Very Soluble |
| Hexane | Base | Slightly Soluble |
| Methanol | Base | Very Soluble |
| Water | Base | Insoluble |
| Acetone | Tartrate | Insoluble |
| Chloroform | Tartrate | Insoluble |
| Ether | Tartrate | Insoluble |
| Hexane | Tartrate | Insoluble |
| Methanol | Tartrate | Soluble |
| Water | Tartrate | Soluble |

Data sourced from the SWGDRUG Monograph on LSD.[5] Definitions: Very Soluble (VS), Soluble (S), Slightly Soluble (SS), Insoluble (I).

Experimental Protocol: Thermodynamic Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound like **Pro-lad** using the shake-flask method. This method is considered the "gold standard" for solubility measurement.[7][8]

Materials

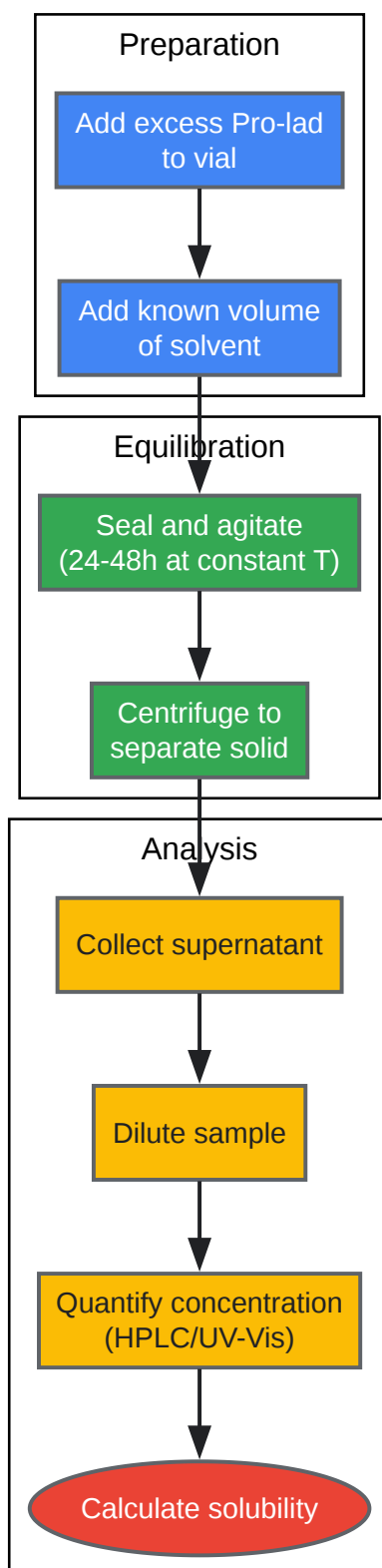
- **Pro-lad** (solid form)
- Selected aqueous and organic solvents

- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer for quantification
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)

Procedure

- Preparation: Add an excess amount of solid **Pro-lad** to a glass vial. The excess solid should be visually apparent to ensure saturation.[8]
- Solvent Addition: Add a known volume of the desired solvent to the vial.[8]
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8][9]
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to sediment.[8] To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[8]
- Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be passed through a syringe filter.
- Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration within the quantifiable range of the analytical method.

- Quantification: Analyze the concentration of **Pro-lad** in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.[\[8\]](#)[\[9\]](#)
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[\[8\]](#)



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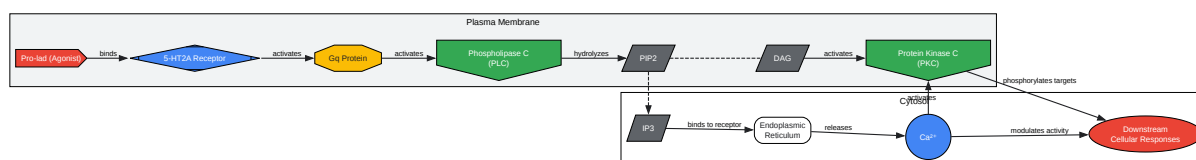
Workflow for the shake-flask solubility determination method.

Core Signaling Pathway: 5-HT_{2A} Receptor Activation

Pro-lad's pharmacological effects are primarily mediated through its action as a partial agonist at the serotonin 5-HT_{2A} receptor.[2] This receptor is a G protein-coupled receptor (GPCR) that is linked to the Gq signaling cascade.[10][11]

Upon binding of an agonist like **Pro-lad**, the 5-HT_{2A} receptor undergoes a conformational change, which activates the associated Gq protein. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[13][14]

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[14] DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[14] The activation of PKC and the elevation of intracellular calcium lead to the phosphorylation of various downstream protein targets, resulting in a cascade of cellular responses that are believed to underlie the compound's psychoactive effects.[12][15]



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The 5-HT_{2A} receptor Gq signaling pathway activated by **Pro-lad**.

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